molecular formula C15H12O4 B1233752 Hydrangeic acid

Hydrangeic acid

Cat. No. B1233752
M. Wt: 256.25 g/mol
InChI Key: UWXXIBUTKVUHTR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrangeic acid is a natural product found in Hydrangea macrophylla and Hydrangea serrata with data available.

Scientific Research Applications

Anti-Diabetic Properties

Hydrangeic acid has been identified as a new type of anti-diabetic compound. It promotes adipogenesis in 3T3-L1 cells, significantly increases adiponectin release, glucose uptake, and GLUT4 translocation. It also upregulates mRNA levels of adiponectin, PPARgamma2, GLUT4, and fatty acid-binding protein while downregulating TNF-alpha mRNA expression. Notably, this compound does not directly activate PPARgamma, differing from troglitazone. In KK-A(y) mice, administration of this compound significantly lowered blood glucose, triglyceride, and free fatty acid levels, highlighting its potential for diabetes management without directly engaging PPARgamma activation mechanisms (Zhang, Matsuda, Yamashita, Nakamura, & Yoshikawa, 2009).

Role in Plant Metal Transport

Research on Hydrangea (Hydrangea macrophylla), particularly in relation to aluminum (Al) hyperaccumulation, has uncovered vacuolar and plasma membrane-localized Al transporters, VALT and PALT1, which are members of the aquaporin family. These findings are crucial for understanding the mechanisms behind Al tolerance and hyperaccumulation in plants, offering insights into potential applications in phytoremediation and the manipulation of floral color through metal ion accumulation (Negishi, Oshima, Hattori, Kanai, Mano, Nishimura, & Yoshida, 2012).

Chemical Synthesis Applications

A new functionalized sulphone-based building block, useful for Julia olefination, has been synthesized for the creation of lunularic acid, this compound, and their analogs. This advancement demonstrates the utility of this compound and related compounds in synthetic organic chemistry, potentially enabling the development of novel therapeutic agents and materials (Mukkamala, Hossain, & Aidhen, 2017).

properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoic acid

InChI

InChI=1S/C15H12O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-9,16-17H,(H,18,19)/b7-4+

InChI Key

UWXXIBUTKVUHTR-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)C(=O)O)/C=C/C2=CC=C(C=C2)O

SMILES

C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)C=CC2=CC=C(C=C2)O

synonyms

hydrangeic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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